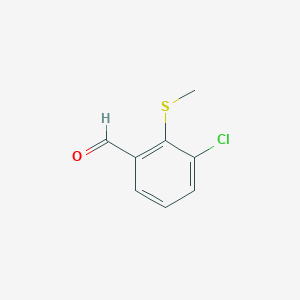

3-Chloro-2-(methylsulfanyl)benzaldehyde

Descripción

3-Chloro-2-(methylsulfanyl)benzaldehyde (CAS: 1033574-03-6) is a substituted benzaldehyde derivative with the molecular formula C₈H₇ClOS and a molecular weight of 186.65 g/mol. Its structure features a chlorine atom at the 3-position and a methylsulfanyl (-SMe) group at the 2-position on the benzaldehyde ring . Key properties include:

Propiedades

IUPAC Name |

3-chloro-2-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYQUIJZJIYZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(methylsulfanyl)benzaldehyde typically involves the chlorination of 2-(methylsulfanyl)benzaldehyde. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 3-Chloro-2-(methylsulfanyl)benzoic acid.

Reduction: 3-Chloro-2-(methylsulfanyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Chloro-2-(methylsulfanyl)benzaldehyde is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-(methylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

3-Chlorobenzaldehyde (CAS: 587-04-2)

- Structure : A simpler analog with only a chlorine substituent at the 3-position.

- Applications : Used in manufacturing and laboratory settings, but its simpler structure may limit versatility compared to multifunctional analogs.

| Property | 3-Chloro-2-(methylsulfanyl)benzaldehyde | 3-Chlorobenzaldehyde |

|---|---|---|

| Molecular Weight | 186.65 g/mol | 140.57 g/mol |

| Substituents | Cl (3-), -SMe (2-) | Cl (3-) |

| Key Hazards | H315, H319, H335 | General irritation warnings |

| Storage Temperature | 2–8°C | Room temperature |

Chlorinated Benzaldehydes with Electron-Donating Groups

3-Chloro-2-hydroxy-6-methylbenzaldehyde (CAS: 153782-74-2)

- Structure : Hydroxyl (-OH) and methyl (-Me) groups at positions 2 and 6, respectively.

- Reactivity: The hydroxyl group increases polarity and acidity (pKa ~10 for phenolic -OH), enhancing solubility in polar solvents compared to the methylsulfanyl derivative. This makes it more suitable for reactions requiring protic environments .

- Applications : Cited in medicinal chemistry for antitumor agent synthesis, leveraging its hydrogen-bonding capability .

Chlorosyringaldehyde (2-Chloro-4-hydroxy-3,5-dimethoxybenzaldehyde, CAS: 57-62-5)

- Structure : Multiple electron-donating groups (-OH, -OMe) at positions 3, 4, and 4.

- Properties : Higher molecular weight (216.63 g/mol) and polarity due to methoxy groups, likely reducing volatility compared to this compound. Used in agrochemicals or lignin-derived compound synthesis .

Chlorinated Benzaldehydes with Additional Functional Groups

3-Chloro-5-nitrobenzaldehyde (CAS: N/A)

3-Chloro-2-(4'-chlorobenzoyl)benzaldehyde (Compound 179)

- Structure : Benzoyl (-COC₆H₄Cl) group at position 2.

- Synthesis : Prepared via lead tetraacetate-mediated oxidation, yielding 95% pure product as an orange oil .

- Applications : Investigated in antitumor research, where the benzoyl group may enhance binding to biological targets compared to methylsulfanyl .

Substituent Position and Steric Effects

3-chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde (CAS: 110104-11-5)

- Structure: Bulky difluorophenoxy and nitro groups at positions 2 and 5.

- Properties : High molecular weight (327.67 g/mol) and steric hindrance likely reduce reactivity in crowded reactions. The nitro group may confer stability under acidic conditions, unlike the more labile methylsulfanyl group .

Actividad Biológica

3-Chloro-2-(methylsulfanyl)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available literature on its biological properties, including antimicrobial, antioxidant, and cytotoxic activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a benzaldehyde moiety with a chlorine atom and a methylthio group at the 3 and 2 positions, respectively.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of benzaldehyde derivatives, including this compound.

Case Studies

- Antibacterial Activity : A study evaluating various benzaldehyde derivatives found that compounds with methylthio substitutions exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound showed promising results against Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : Another investigation highlighted that certain derivatives of benzaldehyde demonstrated antifungal activity against Candida albicans and Aspergillus flavus. Although specific data for this compound was not detailed, similar compounds in its class exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg/mL .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed in various studies focusing on radical scavenging abilities.

Research Findings

- Radical Scavenging : A study indicated that benzaldehyde derivatives with methylthio groups demonstrated strong free radical scavenging activity. The mechanism of action involved the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage .

Cytotoxic Activity

Cytotoxicity studies have also been conducted on related benzaldehyde compounds, indicating potential therapeutic applications.

Findings

- Cell Viability Assays : In vitro assays using human cancer cell lines showed that certain derivatives exhibited cytotoxic effects, leading to reduced cell viability at specific concentrations. The structure-activity relationship suggested that the presence of electron-withdrawing groups like chlorine enhanced cytotoxicity .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-2-(methylsulfanyl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or formylation of pre-functionalized benzene derivatives. For example:

- Route 1 : React 3-chloro-2-nitrobenzaldehyde with methylthiolate under reducing conditions to replace the nitro group with a methylsulfanyl moiety.

- Route 2 : Introduce the aldehyde group via formylation (e.g., using Rieche formylation) to a pre-synthesized 3-chloro-2-(methylsulfanyl)benzene intermediate.

Optimization involves adjusting solvent polarity (e.g., DMF for SNAr), temperature (60–100°C for SNAr), and stoichiometric ratios (1.2–1.5 equivalents of methylthiolate). Catalytic additives like Cu(I) salts may enhance reaction efficiency . Computational tools (e.g., AI-driven retrosynthesis platforms) can predict feasible routes and optimize conditions by analyzing reaction databases .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect a singlet for the aldehyde proton (~10 ppm) and splitting patterns for aromatic protons influenced by the electron-withdrawing Cl and electron-donating SMe groups. The methylsulfanyl group (–SCH3) appears as a singlet (~2.5 ppm).

- <sup>13</sup>C NMR : Peaks at ~190 ppm (aldehyde C=O), 125–140 ppm (aromatic carbons), and 15–20 ppm (SCH3).

- IR : Strong absorption at ~1700 cm<sup>−1</sup> (C=O stretch) and 650–750 cm<sup>−1</sup> (C–S stretch).

- GC-MS/MS : Molecular ion [M]<sup>+</sup> at m/z 200 (C8H7ClOS) and fragments corresponding to loss of CHO (→ m/z 171) .

Q. How should researchers address purification challenges specific to halogenated and sulfur-containing benzaldehyde derivatives?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (5–20%) to separate polar impurities. Pre-adsorb the crude product onto silica to minimize decomposition.

- Recrystallization : Solvent pairs like dichloromethane/hexane yield high-purity crystals. Monitor for thioether oxidation byproducts (e.g., sulfoxides) via TLC (Rf ~0.3 in 1:4 EtOAc/hexane).

- Distillation : For thermally stable samples, vacuum distillation (bp ~150–160°C at 10 mmHg) avoids decomposition .

Advanced Research Questions

Q. How can computational chemistry tools assist in predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic (aldehyde C) and nucleophilic (SMe-substituted aromatic C) sites. HOMO-LUMO gaps (~5–6 eV) predict redox behavior.

- Molecular Dynamics : Simulate solvent effects on conformation (e.g., intramolecular S···O interactions between SMe and aldehyde groups).

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose synthetic pathways by analyzing >10<sup>6</sup> reactions, prioritizing routes with >80% reported yields .

Q. What strategies are recommended for resolving contradictions between crystallographic data and spectroscopic results in structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate X-ray crystallography (SHELX-refined) with <sup>13</sup>C NMR (aromatic carbon shifts) and IR (C=O stretch position).

- Dynamic Effects : If crystallography shows planar aldehyde conformation but NMR suggests rotation, use variable-temperature NMR or high-resolution FTIR (e.g., far-IR torsion modes) to probe rotational barriers (~8–12 kJ/mol) .

- Disorder Modeling : For crystallographic discrepancies, refine occupancy factors for alternative SMe/Cl orientations using Olex2 or SHELXL .

Q. What mechanistic insights govern the regioselectivity of nucleophilic aromatic substitution reactions involving this compound?

- Methodological Answer :

- Directing Effects : The –CHO group is meta-directing, while –SCH3 is ortho/para-directing. Competing effects lead to substitution at C4 or C6 (para to SMe or meta to Cl).

- Hammett Analysis : Use σpara values (Cl: +0.23, SMe: −0.15) to predict rate acceleration for electron-deficient positions.

- Kinetic Control : At 80°C in DMSO, SNAr favors C4 substitution (para to SMe) due to lower activation energy (~45 kJ/mol), confirmed by <sup>1</sup>H NMR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.